molecular formula C20H20ClN5O2S B10888122 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)butanamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)butanamide

Cat. No.: B10888122
M. Wt: 429.9 g/mol
InChI Key: ZKFGUXGZTSZQOG-UHFFFAOYSA-N
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Description

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a phenyl group, and a pyridyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenyl and pyridyl groups, and the final coupling reaction. Common reagents used in these reactions include amines, chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE
  • **2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-chloropyridin-2-yl)butanamide

InChI

InChI=1S/C20H20ClN5O2S/c1-3-15(19(28)24-17-8-7-13(21)11-23-17)29-20-25-18(27)10-16(22)26(20)14-6-4-5-12(2)9-14/h4-11,15H,3,22H2,1-2H3,(H,23,24,28)

InChI Key

ZKFGUXGZTSZQOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N

Origin of Product

United States

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